molecular formula C10H7NO3 B3023497 4-Hydroxyquinoline-7-carboxylic acid CAS No. 948573-55-5

4-Hydroxyquinoline-7-carboxylic acid

Cat. No.: B3023497
CAS No.: 948573-55-5
M. Wt: 189.17
InChI Key: QNDMXIULYGYMJK-UHFFFAOYSA-N
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Description

4-Hydroxyquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by a hydroxyl group at the 4th position and a carboxylic acid group at the 7th position on the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

4-Hydroxyquinoline-7-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with metalloproteins, where this compound acts as a chelating agent, binding to metal ions and affecting the protein’s structure and function . Additionally, this compound has been shown to inhibit certain enzymes, such as those involved in bacterial biofilm formation, by interfering with their catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is the binding interaction with metal ions, which can lead to the inhibition or activation of metalloproteins . Additionally, this compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Changes in gene expression are also mediated by this compound through its interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing antioxidant defense mechanisms . At high doses, it can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily through hydroxylation and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450 . These metabolic transformations can affect the compound’s bioavailability and activity, influencing its overall impact on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake and localization within different cellular compartments . The distribution of this compound can also be influenced by its binding to plasma proteins, which affects its bioavailability and clearance .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is known to accumulate in specific organelles, such as mitochondria and lysosomes, where it can exert its biochemical effects . Targeting signals and post-translational modifications play a role in directing this compound to these compartments, influencing its interaction with biomolecules and its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinoline-7-carboxylic acid typically involves the condensation of aniline derivatives with β-ketoesters under suitable reaction conditions. One common method is the Conrad-Limpach synthesis, which employs aniline derivatives as precursors and involves the formation of a Schiff base intermediate . The reaction conditions often include the use of phosphorus trichloride as a catalyst and heating to facilitate the condensation process .

Industrial Production Methods: Industrial production of this compound may involve the hydrolysis and acid adjustment of quinoline derivatives using sodium hydroxide solution, followed by decarboxylation and chlorination steps . These processes are designed to maximize yield and efficiency while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted quinoline compounds .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxyquinoline-7-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

4-oxo-1H-quinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-3-4-11-8-5-6(10(13)14)1-2-7(8)9/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDMXIULYGYMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948573-55-5, 1150618-22-6
Record name 1,4-Dihydro-4-oxo-7-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948573-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-7-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150618-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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